molecular formula C14H9F3INO B5084178 N-(4-iodophenyl)-2-(trifluoromethyl)benzamide

N-(4-iodophenyl)-2-(trifluoromethyl)benzamide

Cat. No. B5084178
M. Wt: 391.13 g/mol
InChI Key: UXYCHXFSCZPVCY-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-(trifluoromethyl)benzamide, also known as TRO19622, is a small molecule drug that has shown potential in the treatment of various diseases. It is a member of the benzamide class of compounds that have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the nervous system. It has been reported to inhibit the activity of the TRPM8 channel, which is involved in pain sensation and thermoregulation. N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has also been shown to modulate the activity of the GABA receptor, which is involved in the regulation of neuronal excitability and anxiety.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal death. In addition, N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has been reported to have analgesic effects by reducing pain sensation in animal models.

Advantages and Limitations for Lab Experiments

N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. It has also been shown to have good bioavailability and pharmacokinetic properties. However, N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also requires further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide. Further studies are needed to investigate its mechanism of action and pharmacological effects. The potential of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide in the treatment of various diseases should also be explored further. In addition, studies are needed to determine the safety and efficacy of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide in humans. The development of analogs of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide with improved pharmacological properties should also be explored.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide involves the reaction of 4-iodoaniline with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(4-iodophenyl)-2-(trifluoromethyl)benzamide in high purity. This method has been reported in the literature and has been used by researchers to synthesize N-(4-iodophenyl)-2-(trifluoromethyl)benzamide for their studies.

Scientific Research Applications

N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its pharmacological properties and has shown potential in the treatment of various diseases. It has been reported to have anti-inflammatory, neuroprotective, and analgesic effects. It has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has been used in various in vitro and in vivo studies to investigate its mechanism of action and pharmacological effects.

properties

IUPAC Name

N-(4-iodophenyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3INO/c15-14(16,17)12-4-2-1-3-11(12)13(20)19-10-7-5-9(18)6-8-10/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYCHXFSCZPVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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